
(2R)-2-(cyclohexylformamido)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(cyclohexylformamido)-3-methylbutanoic acid: is an organic compound with a complex structure that includes a cyclohexylformamido group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid typically involves the formation of the cyclohexylformamido group followed by its attachment to the butanoic acid backbone. One common method involves the reaction of cyclohexylamine with formic acid to form cyclohexylformamide, which is then reacted with a suitable butanoic acid derivative under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and reaction vessels designed for efficient mixing and temperature control.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can convert the cyclohexylformamido group to cyclohexylamine derivatives.
Substitution: The compound can participate in substitution reactions, where the formamido group can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted butanoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: In biological research, this compound can be used to study the effects of cyclohexylformamido groups on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine: In medicine, this compound has potential applications as a precursor for drug development. Its derivatives may exhibit pharmacological activities that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid involves its interaction with specific molecular targets. The cyclohexylformamido group can interact with enzymes and receptors, modulating their activity. The butanoic acid backbone may also play a role in the compound’s overall biological activity by influencing its solubility and stability.
Comparación Con Compuestos Similares
Cyclohexylamine: A simpler compound with a cyclohexyl group attached to an amine.
Cyclohexanone: An oxidized derivative of cyclohexane.
Butanoic Acid: A simple carboxylic acid with a four-carbon chain.
Uniqueness: (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid is unique due to the presence of both a cyclohexylformamido group and a butanoic acid backbone. This combination of functional groups imparts distinct chemical and biological properties that are not observed in simpler compounds.
Propiedades
Número CAS |
1325235-95-7 |
|---|---|
Fórmula molecular |
C12H21NO3 |
Peso molecular |
227.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B6588109.png)
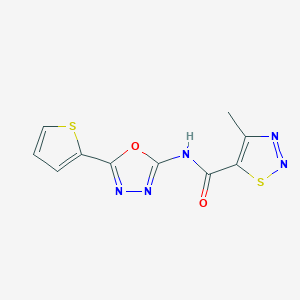
![3-benzyl-1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6588123.png)
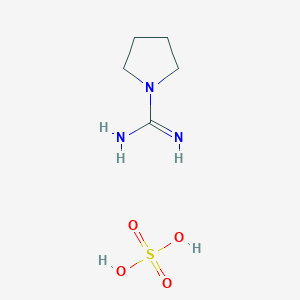
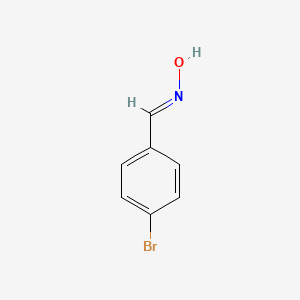
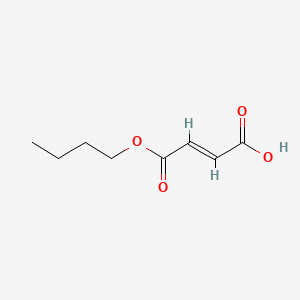
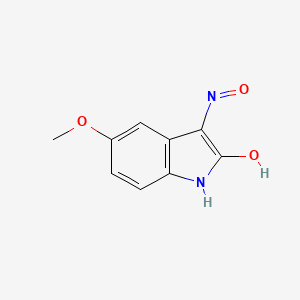
![(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6588147.png)
